1-(5-Methylpyrimidin-2-YL)ethan-1-amine
Overview
Description
1-(5-Methylpyrimidin-2-YL)ethan-1-amine is a chemical compound with a pyrimidine ring substituted at the 5-position with a methyl group and at the 2-position with an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylpyrimidin-2-YL)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrimidine-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in a suitable solvent like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1-(5-Methylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Methylpyridin-2-YL)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(5-Methylpyrimidin-4-YL)ethan-1-amine: Similar structure but with the ethanamine group at the 4-position.
Uniqueness: 1-(5-Methylpyrimidin-2-YL)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the ethanamine group at the 2-position provides distinct properties compared to its analogs.
Properties
IUPAC Name |
1-(5-methylpyrimidin-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-9-7(6(2)8)10-4-5/h3-4,6H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYXPAGTGSPMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289854 | |
Record name | α,5-Dimethyl-2-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-27-8 | |
Record name | α,5-Dimethyl-2-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944906-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,5-Dimethyl-2-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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